L-N-Methylcysteine hydrochloride
Overview
Description
L-N-Methylcysteine hydrochloride is a derivative of the amino acid cysteine. It is known for its mucolytic and expectorant properties, which means it helps break down mucus and makes it easier to expel from the respiratory tract . This compound is used in various pharmaceutical applications, particularly in treatments for respiratory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-N-Methylcysteine hydrochloride can be synthesized through a chemical reaction involving the methylation of cysteine. One common method involves the reaction of cysteine with methyl iodide in the presence of a base, such as sodium hydroxide, to form L-N-Methylcysteine. The hydrochloride salt is then formed by reacting the product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
L-N-Methylcysteine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the thiol group (-SH) to a disulfide bond (-S-S-).
Reduction: The disulfide bond can be reduced back to the thiol group.
Substitution: The methyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various alkylating agents can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically results in the formation of disulfide bonds, while reduction reactions yield the original thiol form .
Scientific Research Applications
L-N-Methylcysteine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various compounds, including N,S-heterocycles.
Biology: It is studied for its role in cellular metabolism and redox reactions.
Medicine: It is used in the development of drugs for respiratory conditions due to its mucolytic properties.
Industry: It is used in the production of pharmaceuticals and as an additive in certain industrial processes
Mechanism of Action
L-N-Methylcysteine hydrochloride exerts its effects primarily through its ability to break down mucus. It reduces the viscosity of mucus by breaking down the disulfide bonds in mucin, the protein that makes mucus thick and sticky. This action makes it easier for the body to expel mucus from the respiratory tract .
Comparison with Similar Compounds
Similar Compounds
Cysteine methyl ester: Another derivative of cysteine, used for similar purposes in mucolytic treatments.
S-Methylcysteine sulfoxide: Known for its nutritional value and used in various dietary supplements.
Uniqueness
L-N-Methylcysteine hydrochloride is unique due to its specific methylation, which enhances its mucolytic properties compared to other cysteine derivatives. This makes it particularly effective in breaking down mucus and treating respiratory conditions .
Properties
IUPAC Name |
[(1R)-1-carboxy-2-sulfanylethyl]-methylazanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H/t3-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZVXTJDDOYGIS-DFWYDOINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]C(CS)C(=O)O.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[NH2+][C@@H](CS)C(=O)O.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14344-46-8 | |
Record name | L-Cysteine, N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14344-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-N-Methylcysteine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014344468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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